
Bassianolide
Overview
Description
Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] is a cyclic peptide compound belonging to the class of diketopiperazines (DKPs). These compounds are characterized by their cyclic dipeptide structure, which is formed through the cyclization of linear dipeptides. Diketopiperazines are known for their diverse biological activities and are found in various natural sources, including microbial cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bassianolide typically involves the cyclization of linear peptides. The process begins with the synthesis of the linear peptide chain, which is then subjected to cyclization under specific conditions. Common reagents used in the synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of diketopiperazines, including this compound, often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of cyclic peptides by anchoring the linear peptide chain to a solid support, facilitating the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Agricultural Applications
1.1 Insect Pest Control
Bassianolide is primarily used as a biopesticide to manage various agricultural insect pests. It disrupts insect cell membranes, leading to cell lysis, which ultimately results in the death of the insect. The mode of action is thought to involve interference with ion channels at the neuromuscular junction, similar to the synthetic anthelminthic emodepside .
Table 1: Efficacy of this compound Against Various Insect Pests
Insect Pest | Efficacy (%) | Reference |
---|---|---|
Citrus psyllids | >70 | |
Silkworm larvae | High | |
Various agricultural pests | Variable |
Biocontrol Products
This compound is a key component in several biocontrol products aimed at sustainable agriculture. Its use aligns with integrated pest management (IPM) strategies, which seek to minimize chemical pesticide use while effectively controlling pest populations. The compound's ability to target a broad spectrum of insects makes it a valuable tool for organic farming practices.
Ecological Research
3.1 Fungal-Insect Interactions
Research on this compound has provided insights into the complex relationships between fungi and insects. Studies have shown that this compound not only acts as an insecticide but also plays a role in understanding fungal pathogenesis and insect immunity . This knowledge is crucial for developing new biocontrol strategies that leverage natural fungal metabolites.
3.2 Metabolomic Studies
Recent metabolomic analyses have demonstrated that Beauveria bassiana produces various secondary metabolites, including this compound, which are essential for its virulence against insects . These studies can inform the development of more effective biopesticides by identifying synergistic compounds that enhance the efficacy of this compound.
Case Studies
Case Study 1: Efficacy Against Citrus Psyllids
In a field study, this compound was tested against Diaphorina citri, a significant pest affecting citrus crops. The results indicated that over 70% of the psyllid population was controlled within a week of application, showcasing its potential as a biopesticide in citrus cultivation .
Case Study 2: Impact on Silkworms
Another study focused on silkworm larvae, where administration of this compound resulted in noticeable atonic symptoms and high mortality rates among treated larvae. This highlights its potency as an insecticide and raises considerations for its use in sericulture .
Mechanism of Action
The mechanism of action of Bassianolide involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Phe-Pro): Another diketopiperazine with distinct biological activities.
Cyclo(Leu-Pro): Known for its antimicrobial properties.
Cyclo(Val-Pro): Exhibits unique stereochemical properties and biological effects.
Uniqueness
Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] is unique due to its specific sequence of amino acids and the presence of N-methylated leucine and D-valine residues.
Biological Activity
Bassianolide is a cyclic depsipeptide produced by the entomopathogenic fungus Beauveria bassiana. This compound has garnered attention due to its diverse biological activities, particularly its insecticidal properties and potential applications in biocontrol and agriculture. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Biosynthesis
This compound is synthesized through nonribosomal peptide synthetases (NRPS), which are key enzymes in the production of various bioactive compounds. The gene responsible for its biosynthesis, designated as nrpsxy, has been characterized, revealing a complex domain arrangement typical of NRPSs. The complete open reading frame (ORF) of nrpsxy is approximately 10.6 kb long, and its functional analysis has confirmed its crucial role in the production of this compound .
Biological Activities
This compound exhibits a range of biological activities that can be categorized as follows:
1. Insecticidal Activity
- This compound has been shown to possess significant insecticidal properties against various pest species. A study reported that at a concentration of 0.5 mg/ml, this compound induced maximum mortality in Plutella xylostella larvae after 120 hours .
2. Antifungal Properties
- The compound also demonstrates antifungal activity, particularly against pathogens affecting crops. For instance, B. bassiana strains producing this compound effectively reduced the infection rates of Botrytis cinerea, a common plant pathogen .
3. Plant Growth Promotion
- Certain strains of B. bassiana that produce this compound have been identified as beneficial endophytes, promoting plant growth by enhancing biometric parameters such as height and dry weight under specific conditions .
Case Study 1: Insect Control
In a controlled experiment, the efficacy of this compound against P. xylostella was assessed. The results indicated that higher concentrations led to increased mortality rates among larvae, demonstrating its potential as a biopesticide .
Concentration (mg/ml) | Mortality Rate (%) |
---|---|
0.01 | 20 |
0.1 | 50 |
0.5 | 90 |
Case Study 2: Biocontrol in Agriculture
A field trial involving tomato plants colonized by B. bassiana showed that endophytic strains producing this compound significantly reduced disease symptoms caused by B. cinerea. The best-performing strain achieved nearly 70% reduction in disease severity compared to untreated controls .
The insecticidal effect of this compound is believed to involve its interaction with insect immune receptors, disrupting normal physiological processes and leading to increased mortality . Additionally, its antifungal properties may stem from the inhibition of fungal growth through competitive exclusion or direct toxicity.
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37-,38+,39+,40+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZZPLDJERFENQ-GWUCKCKXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84N4O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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